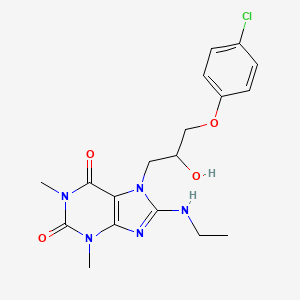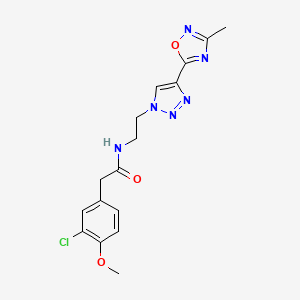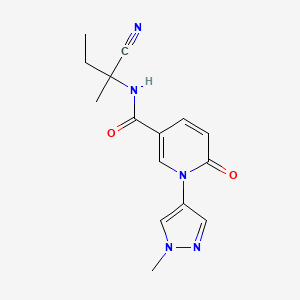
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide, also known as C16, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of cancer treatment.
作用機序
The mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide disrupts the pyrimidine synthesis pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
生化学的および生理学的効果
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is its selectivity towards cancer cells, allowing for targeted therapy. However, the low solubility of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in water can pose a challenge for its use in in vivo studies. Additionally, the relatively low yield of the synthesis method may limit its availability for large-scale experiments.
将来の方向性
Several future directions for the study of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide include the investigation of its potential use in combination with other cancer treatments, the optimization of its synthesis method to increase yield and solubility, and the exploration of its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide may lead to the development of more potent and selective inhibitors of DHODH.
Conclusion:
In conclusion, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for use in cancer treatment and other scientific research applications. Its selective targeting of cancer cells, minimal toxicity in normal cells, and anti-inflammatory effects make it a promising candidate for further study and development.
合成法
The synthesis of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves several steps, including the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with isobutyryl chloride to form 1-isobutyryl-4-methyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-cyanobutanoyl chloride to produce N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. The yield of the final product is approximately 60%.
科学的研究の応用
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-15(2,10-16)18-14(22)11-5-6-13(21)20(8-11)12-7-17-19(3)9-12/h5-9H,4H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBWUBJRBDBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CN(C(=O)C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

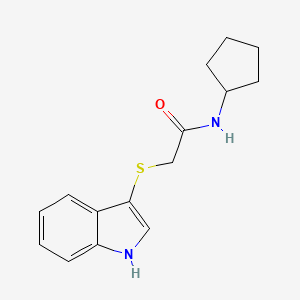
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
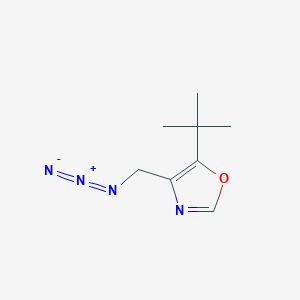
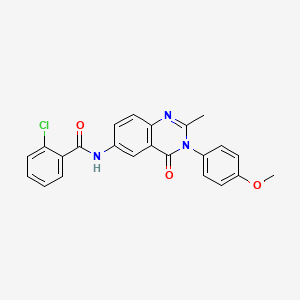
![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)
![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)
